2-(5-methoxy-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide
説明
This compound is a heterocyclic molecule featuring a 1,3,4-thiadiazole ring linked to a dihydropyridinone scaffold via a sulfanyl methyl group, with additional substitutions including a methoxy group and an N-methylacetamide moiety.
特性
IUPAC Name |
2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S2/c1-8-15-16-13(22-8)21-7-9-4-10(18)11(20-3)5-17(9)6-12(19)14-2/h4-5H,6-7H2,1-3H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZJCWXOJUNEJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC(=O)C(=CN2CC(=O)NC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(5-methoxy-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide , with the CAS number 941914-40-5 , is a novel derivative that combines a dihydropyridine structure with a thiadiazole moiety. This article reviews its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and synthesis.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 432.5 g/mol . The compound features a complex arrangement that includes a methoxy group and a thiadiazole ring, which are known to enhance biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 432.5 g/mol |
| CAS Number | 941914-40-5 |
Antimicrobial Properties
Recent studies indicate that compounds containing thiadiazole and dihydropyridine structures exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds were reported as low as 7.8 µg/mL , indicating potent antibacterial properties .
Anti-inflammatory Activity
The presence of the thiadiazole moiety suggests potential anti-inflammatory effects. Compounds with similar structures have been documented to inhibit inflammatory pathways by interacting with key enzymes involved in the inflammatory response . Preliminary studies on this compound indicate it may exhibit similar activities, warranting further investigation.
Antioxidant Activity
Research on related thiadiazole compounds has highlighted their ability to scavenge reactive oxygen species (ROS), suggesting that this compound may also possess antioxidant properties. This could be beneficial in protecting cells from oxidative stress-related damage .
Case Studies and Research Findings
-
Antibacterial Activity Evaluation
- A series of substituted thiazole derivatives were synthesized and tested for their antibacterial properties. The results showed that compounds with structural similarities to our target compound exhibited significant antibacterial activity against multiple strains .
- The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anti-inflammatory Mechanisms
- Pharmacological Profiles
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural homology with three classes of molecules:
Thiadiazole-containing derivatives (e.g., 3-({5-[(2-Amino-1,3-thiazol-4-yl)Methyl]-1,3,4-Oxadiazol-2-yl}Sulfanyl)-N-(Substituted-Phenyl)Propanamides): Similarity: Both incorporate sulfanyl-linked heterocycles (thiadiazole or oxadiazole) and amide groups. Synthetic Pathway: Analogues from Scheme 1 () use CS₂/KOH under reflux to form thiadiazole rings, a method applicable to the target compound’s synthesis.
Dihydropyridinone-based Pharmaceuticals (e.g., Milrinone): Similarity: The 4-oxo-1,4-dihydropyridin-1-yl core is shared, a scaffold known for phosphodiesterase inhibition. Difference: The addition of a thiadiazole-sulfanyl group introduces steric bulk and sulfur-based reactivity, which may alter target selectivity .
Methylacetamide Derivatives (e.g., ACE Inhibitors): Similarity: The N-methylacetamide group is a common pharmacophore in protease inhibitors. Difference: Conjugation with a thiadiazole-dihydropyridinone system distinguishes its pharmacokinetic profile, likely increasing logP (lipophilicity) compared to simpler acetamides.
Research Findings and Mechanistic Insights
- Synthetic Feasibility : The compound’s synthesis likely follows protocols similar to those in , involving cyclization of thiosemicarbazides and nucleophilic substitution for sulfanyl group incorporation .
- Spectroscopic Characterization: UV and NMR data (as in ) would confirm the methoxy and thiadiazole substituents, with distinct ¹H-NMR signals for the dihydropyridinone’s carbonyl and methylacetamide protons .
- Toxicity Considerations : Analogues with thiadiazole moieties show moderate hepatotoxicity in preclinical models, suggesting the need for targeted safety studies .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
